

4-(Cyclohexylaminocarbonyl)phenylboronic acid

CAS number 762262-07-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: (Cyclohexylaminocarbonyl)phenyl
boronic acid

Cat. No.: B1585926

[Get Quote](#)

An In-Depth Technical Guide to **4-(Cyclohexylaminocarbonyl)phenylboronic Acid** (CAS: 762262-07-7): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-(Cyclohexylaminocarbonyl)phenylboronic acid**, a versatile bifunctional organic compound increasingly utilized in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and delve into its primary application as a key building block in palladium-catalyzed cross-coupling reactions. Furthermore, this guide will discuss its potential in drug discovery and materials science, supported by detailed protocols and safety considerations for laboratory professionals.

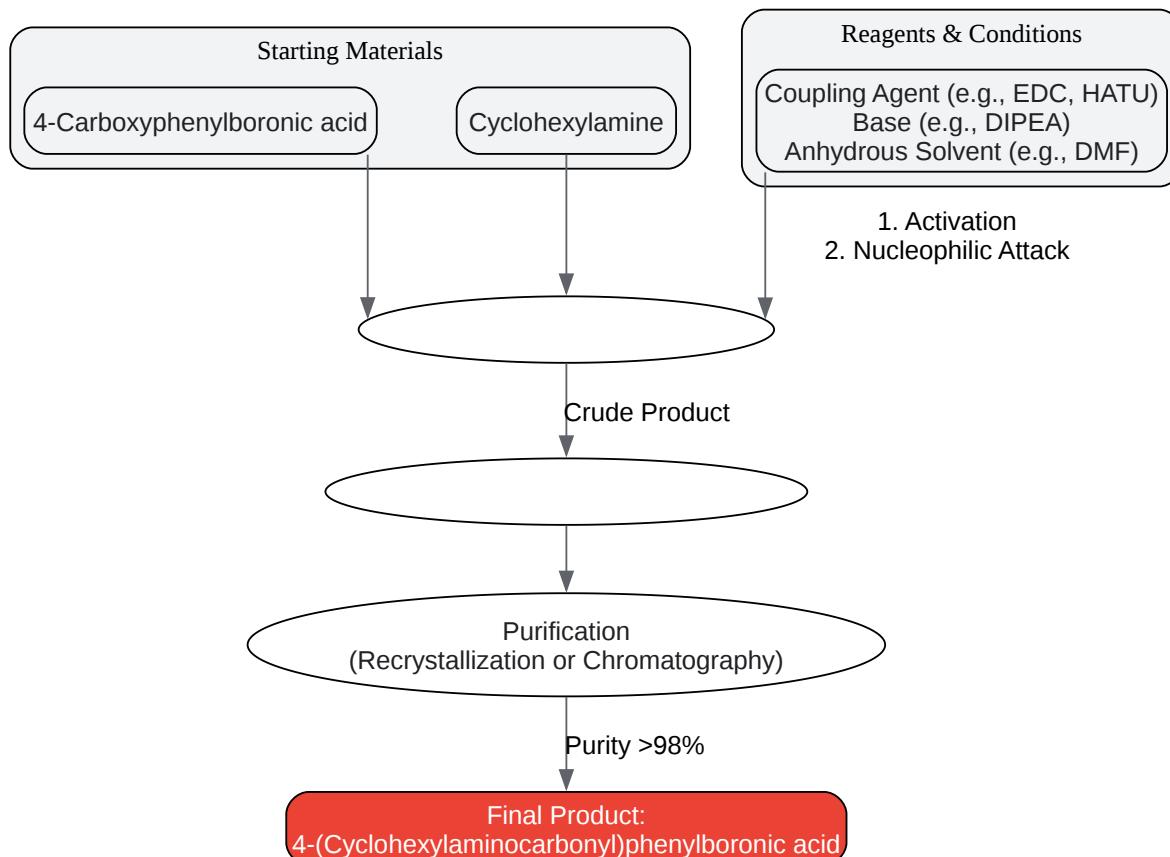
Introduction to a Multifunctional Building Block

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[1] These compounds offer a unique combination of stability, functional group tolerance, and reactivity, enabling the efficient formation of carbon-carbon bonds.^[1] **4-(Cyclohexylaminocarbonyl)phenylboronic acid** (CAS: 762262-07-7) is a specialized derivative within this class. It incorporates three key structural motifs:

- A Phenylboronic Acid Group: The reactive center for palladium-catalyzed cross-coupling reactions.
- An Amide Linker: A stable, common functional group in pharmaceuticals that provides a point for hydrogen bonding.
- A Cyclohexyl Moiety: A non-aromatic, lipophilic group that can improve a molecule's pharmacokinetic properties.

This unique combination makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds and advanced materials.

Physicochemical and Structural Profile


A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis, including planning reaction conditions and purification strategies.

Property	Value	Source(s)
CAS Number	762262-07-7	[2] [3]
Molecular Formula	C ₁₃ H ₁₈ BNO ₃	[2]
Molecular Weight	247.10 g/mol	[2] [4]
Appearance	White to off-white solid/powder	N/A (Typical)
Melting Point	174-178 °C	[5]
Synonyms	(4-(Cyclohexylcarbamoyl)phenyl)boronic acid; N-cyclohexyl 4-boronobenzamide	[2] [5]
Solubility	Generally soluble in polar organic solvents (e.g., ethers, ketones); low solubility in nonpolar hydrocarbons. [6] [7] Empirical testing is recommended for specific solvent systems.	[6] [7]

Synthesis and Purification

While commercially available, understanding the synthesis of **4-(Cyclohexylaminocarbonyl)phenylboronic acid** provides insight into its purity and potential side products. A common and logical laboratory-scale synthesis involves the amide coupling of 4-Carboxyphenylboronic acid with cyclohexylamine.

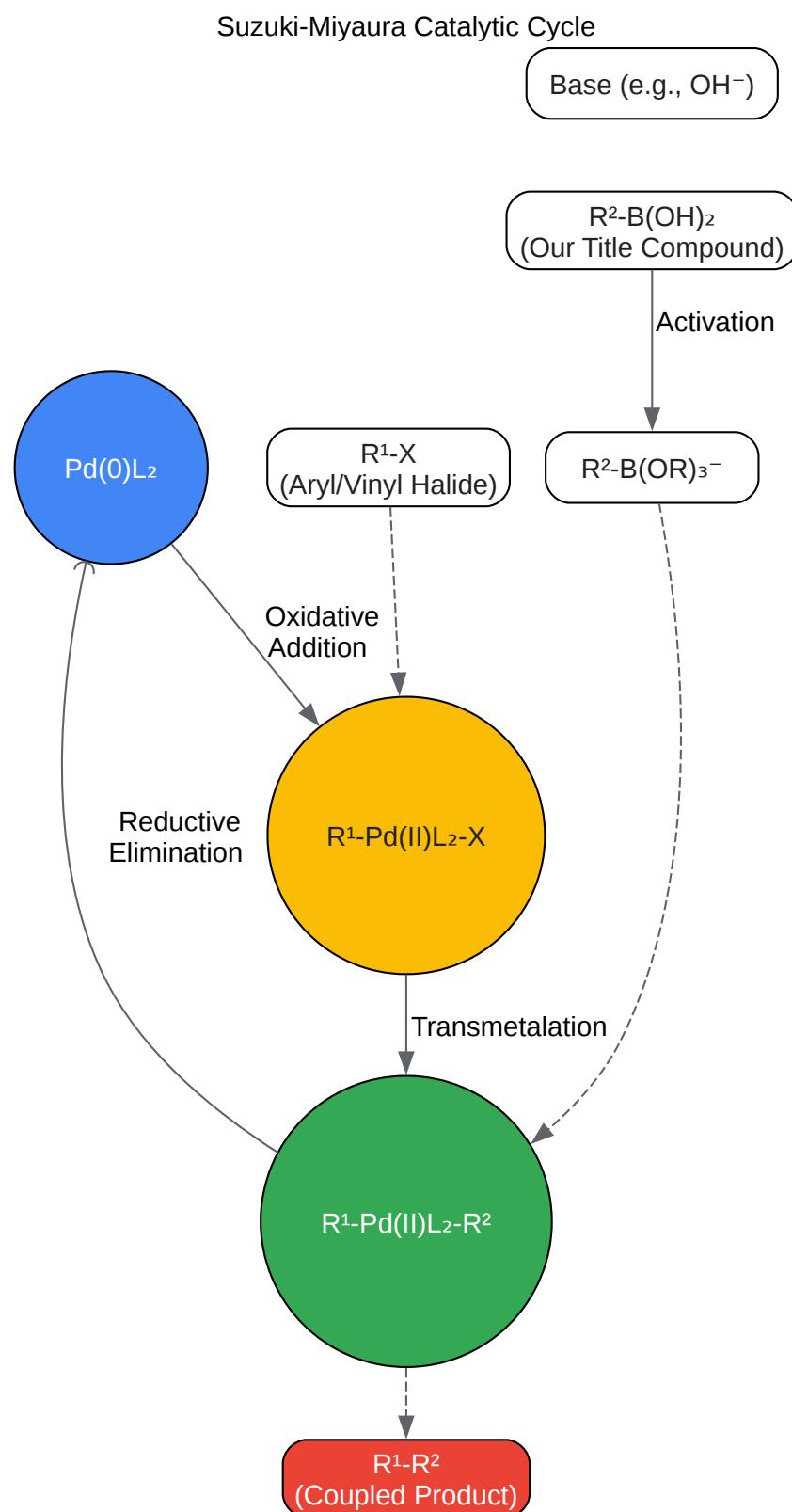
Diagram: Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Protocol: Amide Coupling Synthesis

Causality: This protocol utilizes a standard peptide coupling agent (EDC) to activate the carboxylic acid of 4-carboxyphenylboronic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of


cyclohexylamine to form the stable amide bond. A non-nucleophilic base (DIPEA) is used to scavenge the HCl produced, driving the reaction to completion.

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Argon), add 4-Carboxyphenylboronic acid (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
- Activation: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 20 minutes to ensure full activation of the carboxylic acid.
- Amine Addition: Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated $NaHCO_3$ solution, and brine.
- Isolation: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure **4-(Cyclohexylaminocarbonyl)phenylboronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to introduce the N-cyclohexylbenzamide moiety into a target molecule. This reaction is fundamental for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.^[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Representative Suzuki-Miyaura Coupling

Causality: This protocol demonstrates the coupling of our title compound with an aryl bromide. The palladium(0) catalyst initiates the cycle by oxidatively adding to the aryl bromide. A base (K_2CO_3) is essential for activating the boronic acid, converting it to a more nucleophilic boronate species, which then participates in the transmetalation step.^[8] The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst.

- Setup: In a reaction vessel, combine **4-(Cyclohexylaminocarbonyl)phenylboronic acid** (1.2 eq), the desired aryl halide (e.g., 4-bromoanisole, 1.0 eq), and potassium carbonate (K_2CO_3 , 2.5 eq).
- Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.03 eq).
- Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degassing (sparging with an inert gas for 15-20 minutes) is crucial to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove inorganic salts.
- Purification: Dry the organic phase, concentrate it, and purify the residue using flash column chromatography to isolate the desired biaryl product.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of **4-(Cyclohexylaminocarbonyl)phenylboronic acid** make it a valuable building block for drug discovery programs.

- Scaffold Decoration: It can be coupled to various heterocyclic or aromatic halides to rapidly generate libraries of complex molecules for biological screening.

- **Modulation of Physicochemical Properties:** The N-cyclohexylamide group introduces lipophilicity and can participate in hydrogen bonding interactions within a biological target, potentially enhancing binding affinity and cell permeability.
- **Boron-Containing Therapeutics:** While often used as an intermediate where the boronic acid is consumed, boronic acids themselves are a class of pharmacophores. They can act as reversible covalent inhibitors of serine proteases or be incorporated into molecules for boron neutron capture therapy (BNCT).

Quality Control & Analytical Characterization

Confirming the identity and purity of the reagent is a self-validating step essential for reproducible results.

- ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm region), the cyclohexyl ring protons (a series of multiplets in the 1-4 ppm range), and a broad singlet for the amide N-H proton.
- ¹³C NMR: Will confirm the presence of all 13 unique carbon atoms, including the carbonyl carbon (~165-170 ppm) and the carbon atom attached to boron (~130-140 ppm).
- LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight (247.10 g/mol) and assess the purity of the sample.
- Purity (HPLC): High-Performance Liquid Chromatography is the standard method for quantifying purity, which should typically be >98% for use in sensitive synthetic applications.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound.

- **Hazards:** This compound is classified as causing skin irritation and serious eye irritation.[9] [10] It may be harmful if inhaled or swallowed.[9]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][9][12] For long-term storage, keeping it under an inert atmosphere is recommended to prevent potential degradation.

Conclusion

4-(Cyclohexylaminocarbonyl)phenylboronic acid is more than just a simple reagent; it is a sophisticated and highly functionalized building block. Its reliable performance in the Suzuki-Miyaura cross-coupling reaction, combined with its inherent structural features relevant to medicinal chemistry, makes it an indispensable tool for researchers and scientists. A firm grasp of its properties, synthesis, and handling protocols, as outlined in this guide, will empower professionals in drug development and organic synthesis to leverage its full potential in creating novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 762262-07-7 | 4-(Cyclohexylaminocarbonyl)phenylboronic acid - Synblock [synblock.com]
- 3. ,762262-07-7-Zhaowusoft-Zhaowusoft [jialipharm.com]
- 4. 3-(Cyclohexylaminocarbonyl)phenylboronic acid | C13H18BNO3 | CID 3769667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]

- 8. Suzuki Coupling [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4-(Cyclohexylaminocarbonyl)phenylboronic acid CAS number 762262-07-7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585926#4-cyclohexylaminocarbonyl-phenylboronic-acid-cas-number-762262-07-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com